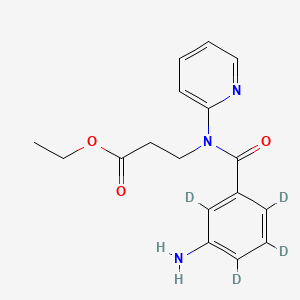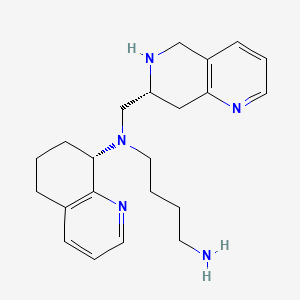
CXCR4 antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CXCR4 antagonist 3 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis. This compound has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer, HIV, and WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis) .
Métodos De Preparación
The synthesis of CXCR4 antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
CXCR4 antagonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups that retain the antagonist activity .
Aplicaciones Científicas De Investigación
CXCR4 antagonist 3 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between chemokine receptors and their ligands. In biology, it helps in understanding the role of CXCR4 in cell signaling and migration. In medicine, it is being investigated for its potential to treat various diseases, including cancer, HIV, and WHIM syndrome. Additionally, it has applications in the pharmaceutical industry for drug development and as a tool for studying disease mechanisms .
Mecanismo De Acción
The mechanism of action of CXCR4 antagonist 3 involves binding to the CXCR4 receptor and preventing its interaction with its natural ligand, CXCL12. This inhibition disrupts the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets and pathways affected by this compound include the Akt, ERK, and FAK signaling pathways, which play crucial roles in cancer progression and immune cell trafficking .
Comparación Con Compuestos Similares
CXCR4 antagonist 3 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include plerixafor (AMD3100), ulocuplumab, and BPRCX807. While these compounds also target the CXCR4 receptor, this compound has shown superior efficacy in preclinical and clinical studies, making it a promising candidate for further development and therapeutic use .
Propiedades
Fórmula molecular |
C22H31N5 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C22H31N5/c23-10-1-2-13-27(21-9-3-6-17-7-4-12-25-22(17)21)16-19-14-20-18(15-26-19)8-5-11-24-20/h4-5,7-8,11-12,19,21,26H,1-3,6,9-10,13-16,23H2/t19-,21+/m1/s1 |
Clave InChI |
AJBIIZLEMNVANQ-CTNGQTDRSA-N |
SMILES isomérico |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=C(CN3)C=CC=N4 |
SMILES canónico |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=C(CN3)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





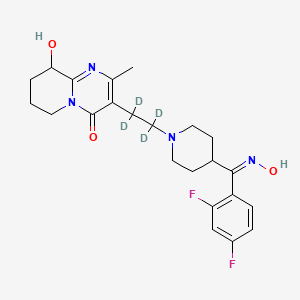

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)


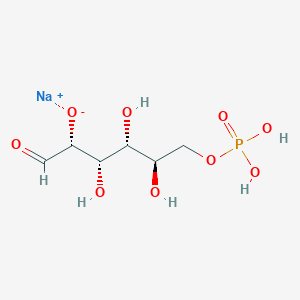

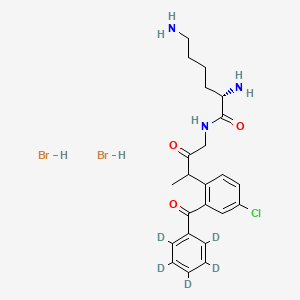
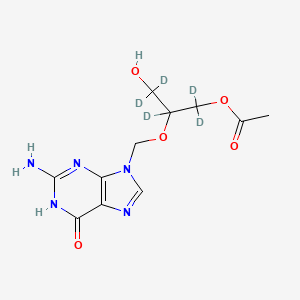
![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
